![molecular formula C6H12N2O B13796261 Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- is a chemical compound with a unique structure that includes an ethanone group attached to a pyrrolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- typically involves the reaction of 2-aminopyrrolidine with ethanone under specific conditions. One common method includes the use of hydroxylamine hydrochloride and sodium hydroxide in an ethanol-water mixture, followed by extraction with ethyl acetate and purification through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted ethanone derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(2-pyridinyl)-: Similar structure but with a pyridinyl ring instead of a pyrrolidinyl ring.
Ethanone,1-(1-methyl-1H-pyrrol-2-yl)-: Contains a methyl group on the pyrrolidinyl ring.
Uniqueness
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- is unique due to its specific stereochemistry and the presence of an amino group, which can significantly influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-[(2S)-1-aminopyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H12N2O/c1-5(9)6-3-2-4-8(6)7/h6H,2-4,7H2,1H3/t6-/m0/s1 |
InChI Key |
OWDKHIQAFOBZDQ-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCCN1N |
Canonical SMILES |
CC(=O)C1CCCN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



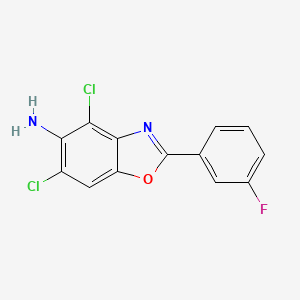
![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)

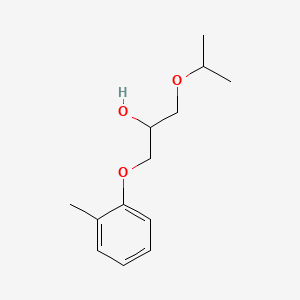
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


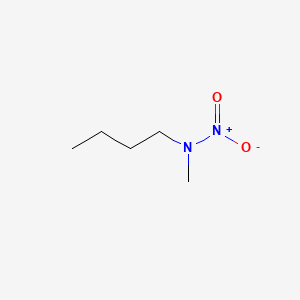
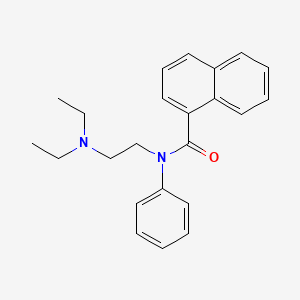
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)

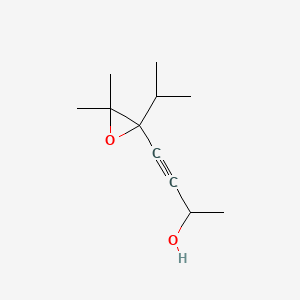
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
